molecular formula C28H16N2O8 B3827748 4-{4-[2-(4-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]PHENOXY}BENZOIC ACID

4-{4-[2-(4-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]PHENOXY}BENZOIC ACID

Cat. No.: B3827748
M. Wt: 508.4 g/mol
InChI Key: SXZCQVSMONSWRT-UHFFFAOYSA-N
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Description

4-{4-[2-(4-Nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]phenoxy}benzoic acid is a complex organic compound that belongs to the class of aryloxy phenols. This compound is characterized by its intricate structure, which includes a nitrophenyl group, an isoindole moiety, and a benzoic acid group. It is of significant interest in various fields of scientific research due to its potential biological activities and applications in materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{4-[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]phenoxy}benzoic acid typically involves multiple steps. One common approach is the condensation of 4-(3-hydroxyphenoxy)benzoic acid with a nitrophenyl-substituted isoindole derivative. This reaction is often facilitated by the use of coupling agents such as N-ethylcarbodiimide hydrochloride (EDC·HCl) and catalytic hydroxy benzotriazole (HOBt) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4-{4-[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]phenoxy}benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-{4-[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]phenoxy}benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{4-[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]phenoxy}benzoic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its anti-inflammatory activity, it may inhibit the activity of certain enzymes or signaling pathways involved in inflammation. The nitrophenyl group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{4-[2-(4-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carbonyl]phenoxy}benzoic acid is unique due to its combination of functional groups, which impart specific properties such as enhanced thermal stability and potential biological activities. Its complex structure allows for diverse chemical modifications and applications in various fields .

Properties

IUPAC Name

4-[4-[2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carbonyl]phenoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H16N2O8/c31-25(16-1-10-21(11-2-16)38-22-12-3-17(4-13-22)28(34)35)18-5-14-23-24(15-18)27(33)29(26(23)32)19-6-8-20(9-7-19)30(36)37/h1-15H,(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXZCQVSMONSWRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)[N+](=O)[O-])OC5=CC=C(C=C5)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H16N2O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{4-[2-(4-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]PHENOXY}BENZOIC ACID
Reactant of Route 2
4-{4-[2-(4-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]PHENOXY}BENZOIC ACID
Reactant of Route 3
4-{4-[2-(4-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]PHENOXY}BENZOIC ACID
Reactant of Route 4
4-{4-[2-(4-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]PHENOXY}BENZOIC ACID
Reactant of Route 5
4-{4-[2-(4-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]PHENOXY}BENZOIC ACID
Reactant of Route 6
Reactant of Route 6
4-{4-[2-(4-NITROPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOLE-5-CARBONYL]PHENOXY}BENZOIC ACID

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